molecular formula C24H23FN6O2 B2863565 5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946312-33-0

5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2863565
CAS No.: 946312-33-0
M. Wt: 446.486
InChI Key: CWVHCUPUBCJWNH-UHFFFAOYSA-N
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Description

5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H23FN6O2 and its molecular weight is 446.486. The purity is usually 95%.
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Biological Activity

The compound 5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its comparison with structurally similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A piperazine moiety linked to a 2-fluorophenyl group.
  • A phenyl substituent that enhances its lipophilicity.

This structural configuration is believed to contribute to its biological activity, particularly in targeting specific enzymes and receptors involved in disease processes.

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can act as inhibitors of various kinases, including those involved in cancer pathways. The unique binding characteristics of this scaffold allow it to mimic ATP, facilitating interactions with kinase active sites. This property is crucial for developing inhibitors that can effectively disrupt oncogenic signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer), with IC50 values ranging from 8.21 µM to 19.56 µM for effective derivatives .
  • The compound's ability to inhibit the epidermal growth factor receptor (EGFR) has been highlighted as a promising mechanism for anticancer activity .

Other Biological Activities

Beyond anticancer effects, the compound may also exhibit:

  • Antimicrobial properties , as suggested by related studies on piperazine derivatives .
  • Potential neuropharmacological effects due to the presence of the piperazine ring, which is known for its activity on central nervous system targets.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidinChlorophenyl instead of fluorophenylAnticancer activity targeting CDK2
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine DerivativesDifferent heterocyclic structuresAntitumor properties
7-Aminopyrazolo[1,5-a]pyrimidinesAmino substitution at different positionsAntimicrobial activity

This comparison illustrates the diverse pharmacological profiles available within the pyrazolo scaffold family and highlights the potential unique attributes of the target compound.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. Among these derivatives, certain compounds demonstrated potent anti-proliferative effects against cancer cell lines and were shown to induce apoptosis through modulation of key apoptotic markers .

Properties

IUPAC Name

5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2/c25-20-8-4-5-9-21(20)28-12-14-29(15-13-28)22(32)10-11-30-17-26-23-19(24(30)33)16-27-31(23)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVHCUPUBCJWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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